molecular formula C20H11BrN2O3S B356308 7-Bromo-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632313-44-1

7-Bromo-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B356308
CAS RN: 632313-44-1
M. Wt: 439.3g/mol
InChI Key: SMJNAJUGWAAPBR-UHFFFAOYSA-N
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Description

“7-Bromo-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Synthesis Analysis

The synthesis of thiazole derivatives involves a sequence of functional group transformations . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .


Molecular Structure Analysis

The molecular structure of “7-Bromo-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The specific reactions that “7-Bromo-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” can undergo would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Organic Electronics and Photophysics

Diketopyrrolopyrroles Synthesis and Optical Properties : Diketopyrrolopyrroles, closely related to the chemical structure , are highlighted for their applications in high-quality pigments, electronic devices like field-effect transistors, and solar cells due to their outstanding optical properties. Their synthesis, stability, and fluorescence make them attractive for further scientific and technological exploration (Grzybowski & Gryko, 2015).

Heterocyclic Chemistry

Chemistry of Azoles : The structural variety and chemistry of azoles, including thiazoles, are extensively reviewed, providing a basis for understanding the synthetic versatility and potential applications of similar compounds in creating new materials and drugs (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Applications

Pyrimidine Appended Optical Sensors : Pyrimidine derivatives, akin to the thiazole unit in the compound of interest, are used in the synthesis of optical sensors and have biological and medicinal applications, demonstrating the versatility of similar heterocyclic structures (Jindal & Kaur, 2021).

Polymer Science

Conjugated Polymers with DPP Chromophores : Polymers containing diketopyrrolopyrrole (DPP) chromophores, which share structural motifs with the compound , are used in electronic devices. The exploration of isomeric forms and extended π-conjugation suggests potential applications in improving electronic and optical material properties (Deng et al., 2019).

Environmental Impact

Novel Brominated Flame Retardants : Studies on novel brominated flame retardants, which could include brominated compounds similar to the one described, focus on their occurrence in various environments and potential health risks, indicating the need for research into less hazardous alternatives (Zuiderveen, Slootweg, & de Boer, 2020).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their structure and the biological system they interact with. Thiazole derivatives can activate or stop biochemical pathways, stimulate or block receptors, and have other effects .

Safety and Hazards

The safety and hazards of “7-Bromo-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” would depend on its specific physical and chemical properties. As a general rule, care should be taken when handling any chemical compound due to the potential risks involved .

properties

IUPAC Name

7-bromo-1-phenyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrN2O3S/c21-12-6-7-14-13(10-12)17(24)15-16(11-4-2-1-3-5-11)23(19(25)18(15)26-14)20-22-8-9-27-20/h1-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJNAJUGWAAPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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